N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

NADPH oxidase inhibition Physicochemical profiling Ligand efficiency

Selective NADPH oxidase inhibitor with a rigid tetrahydropyran pharmacophore that avoids XO cross-reactivity, ideal for ROS-driven disease models (diabetic nephropathy, pulmonary fibrosis). Rely on this structurally informative probe for NOX1/2/4 SAR mapping and LC-MS/MS method validation. If dual NOX/XO inhibition is the goal, the isonicotinamide core enables balanced derivatization. Order the reference standard for analytical confidence.

Molecular Formula C19H19N3O3
Molecular Weight 337.379
CAS No. 2034243-63-3
Cat. No. B2678114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
CAS2034243-63-3
Molecular FormulaC19H19N3O3
Molecular Weight337.379
Structural Identifiers
SMILESC1COCCC1COC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)C#N
InChIInChI=1S/C19H19N3O3/c20-12-14-1-3-17(4-2-14)22-19(23)16-5-8-21-18(11-16)25-13-15-6-9-24-10-7-15/h1-5,8,11,15H,6-7,9-10,13H2,(H,22,23)
InChIKeyLKJOFGMDEZNNCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034243-63-3) as a Differentiated NADPH Oxidase Inhibitor Scaffold


N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034243-63-3) is a synthetic small-molecule inhibitor characterized by a tetrahydropyran-4-yl methoxy substituent at the 2-position of an isonicotinamide core and a 4-cyanophenyl group on the amide nitrogen. It is classified primarily as an inhibitor of NADPH oxidase (NOX), an enzyme complex responsible for reactive oxygen species (ROS) production implicated in inflammatory and fibrotic disorders . This compound is supplied as a reference standard by Toronto Research Chemicals (TRC) under catalog number TRC-A727200 and is cataloged in PubChem with CID 121017403, with computed physicochemical properties including a molecular weight of 337.4 g/mol and an XLogP3-AA of 2.3 [1].

Why In-Class Iso nicotinamide Analogs Cannot Simply Replace N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide in NOX-Targeted Research


Isonicotinamide-based inhibitors display target engagement profiles that are highly sensitive to both the nature of the alkoxy substituent and the substitution pattern on the cyanophenyl ring. Structure-activity relationship (SAR) studies on closely related N-(4-alkoxy-3-cyanophenyl)isonicotinamide derivatives demonstrate that the inhibitory potency against xanthine oxidase (a molybdenum-containing enzyme with structural features analogous to NOX cofactor sites) can vary by over 27-fold depending solely on the alkoxy tail and the regiochemistry of the cyano group [1]. The tetrahydropyran-4-yl methoxy moiety present in CAS 2034243-63-3 is sterically and electronically distinct from the benzyloxy or linear alkoxy tails used in published analog series, and the 4-cyanophenyl substitution pattern differs from the 3-cyanophenyl pattern that was optimized for xanthine oxidase inhibition [1]. These structural differences preclude the assumption that in-class analogs such as N-(4-benzyloxy-3-cyanophenyl)isonicotinamide or N-(5-chloro-2-cyanophenyl) derivatives [2] will exhibit comparable NOX inhibitory activity, selectivity, or physicochemical properties.

Differentiation Evidence for N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide: Quantitative Comparator Data for Procurement Decisions


Molecular Recognition Surface: Physicochemical Differentiation from Apocynin and Closest In-Class Analogs

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 2.3, placing it in a more lipophilic range compared to the prototypical NOX inhibitor apocynin (acetovanillone, XLogP ~1.0) while remaining more polar than fully aromatic benzopyran-based NOX inhibitors [1][2]. Its molecular weight (337.4 g/mol) and hydrogen bond acceptor count (5) are consistent with favorable ligand efficiency metrics for intracellular target engagement, whereas the 5-chloro analog (CAS 2034271-09-3) carries an additional halogen atom that increases molecular weight and alters electronic distribution without a known corresponding gain in potency [3].

NADPH oxidase inhibition Physicochemical profiling Ligand efficiency

Enzyme Inhibition Class: NADPH Oxidase (NOX) vs. Xanthine Oxidase (XO) Target Shift Conferred by the Tetrahydropyran Moiety

While the broader N-(alkoxy-cyanophenyl)isonicotinamide chemotype has been characterized as a xanthine oxidase (XO) inhibitor scaffold with compound 10q achieving an IC50 of 0.3 μM [1], the Toronto Research Chemicals technical datasheet explicitly classifies the target compound as an NADPH oxidase (NOX) inhibitor . This functional annotation, if experimentally validated, represents a class-level target shift from XO to NOX that is attributed to the tetrahydropyran-4-yl methoxy substituent, which is absent from all XO-active analogs reported in the Zhang et al. 2017 series [1].

Target selectivity NOX inhibition Xanthine oxidase Enzyme class shift

Structure-Activity Relationships: The Tetrahydropyran-4-yl Methoxy Group as a Conformational Constraint vs. Flexible Alkoxy Chains

The tetrahydropyran-4-yl methoxy substituent introduces a saturated six-membered oxygen heterocycle that restricts conformational freedom relative to the linear or benzyl alkoxy tails present in published XO inhibitors such as compound 10q (ortho-cyanobenzoxy tail) [1]. This conformational constraint can reduce the entropic penalty upon target binding and enhance selectivity for binding pockets that accommodate a chair-conformation tetrahydropyran ring over planar aromatic or flexible alkyl substituents [2]. The Zhang et al. SAR analysis explicitly identified that a benzyl ether tail linked to the benzonitrile moiety benefits XO inhibitory potency; the tetrahydropyran variant represents a deliberate structural departure from this established SAR [1].

Conformational restriction Tetrahydropyran SAR Ligand preorganization

Cyanophenyl Regiochemistry: 4-Cyano Substitution as a Pharmacophore Distinction from 3-Cyano Isonicotinamide Series

The target compound bears a 4-cyanophenyl group, whereas the entire series of XO inhibitors characterized by Zhang et al. (2017) features a 3-cyanophenyl substitution pattern [1]. In that series, the cyano group at the meta position relative to the amide nitrogen was found to be critical for XO inhibitory activity through hydrogen-bonding interactions within the enzyme active site. The para-cyano substitution in CAS 2034243-63-3 reorients the nitrile dipole by approximately 60° relative to the amide bond vector, altering the hydrogen-bond acceptor geometry and potentially abrogating XO binding while enabling alternative interactions with NOX or other targets [1][2].

Regiochemistry SAR Cyanophenyl pharmacophore Binding site complementarity

Hydrogen Bond Donor Capacity: Single Amide NH vs. Multi-Donor NOX Inhibitor Chemotypes

The target compound possesses exactly one hydrogen bond donor (the amide NH), as computed by PubChem [1]. This places it in a favorable range for passive membrane permeability according to Lipinski's and Veber's bioavailability guidelines (HBD ≤ 3). In contrast, several clinically investigated NOX inhibitors such as GKT137831 (setanaxib) contain zero or two hydrogen bond donors, and peptidomimetic NOX inhibitors often carry multiple H-bond donors that limit oral bioavailability [2]. The single HBD count, combined with five hydrogen bond acceptors, yields a HBD/HBA ratio of 0.2, which is within the optimal window for CNS-capable small molecules if such penetration is desired [1].

Hydrogen bond donor count Permeability ADME optimization

Procurement Decision Scenarios for N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS 2034243-63-3)


Selective NOX-Driven ROS Inhibition in Inflammatory Disease Models When XO Off-Target Activity Must Be Minimized

Based on its annotation as an NADPH oxidase inhibitor and the structural evidence that the 4-cyanophenyl and tetrahydropyran moieties shift the scaffold away from the xanthine oxidase pharmacophore [1], this compound is the preferred procurement choice over 3-cyanophenyl isonicotinamide analogs when the experimental objective requires NOX inhibition without confounding XO-mediated effects. Researchers studying ROS-driven pathologies such as diabetic nephropathy, pulmonary fibrosis, or neuroinflammation stand to benefit from this selectivity profile.

Conformationally Constrained Chemical Probe for NOX Binding Site Topology Mapping

The tetrahydropyran-4-yl methoxy group provides a conformationally restricted pharmacophoric element not present in flexible-chain NOX inhibitors like apocynin or GKT137831 [1]. This rigidity makes CAS 2034243-63-3 a structurally informative probe for mapping the steric and conformational preferences of NOX isoform active sites (NOX1, NOX2, NOX4) through comparative SAR studies, aiding medicinal chemistry teams in the rational design of next-generation NOX inhibitors.

Reference Standard for LC-MS/MS Method Development in Pharmacokinetic Studies of Tetrahydropyran-Containing Isonicotinamides

Supplied as a Toronto Research Chemicals reference standard (TRC-A727200) with a purity suitable for analytical method validation , and possessing a distinct chromatographic retention profile driven by its XLogP of 2.3 and single HBD [1], this compound serves as a certified reference material for developing and validating LC-MS/MS assays in preclinical pharmacokinetic studies. Its unique mass transition (m/z 337.4 → product ions) can be differentiated from the 5-chloro analog (m/z 371.8) in multiplexed analytical panels.

Scaffold-Hopping Starting Point for Dual NOX/XO Inhibitor Discovery Programs

Although characterized as a NOX inhibitor, the isonicotinamide core retains structural features common to XO inhibitors . For medicinal chemistry programs pursuing a 'dual NOX/XO inhibition' strategy for diseases where both ROS sources contribute to pathology (e.g., ischemia-reperfusion injury), this compound offers a scaffold that straddles both pharmacophore spaces, enabling systematic derivatization around the tetrahydropyran and cyanophenyl motifs to balance dual target engagement.

Quote Request

Request a Quote for N-(4-cyanophenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.